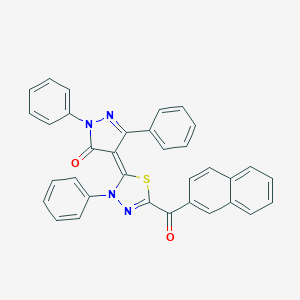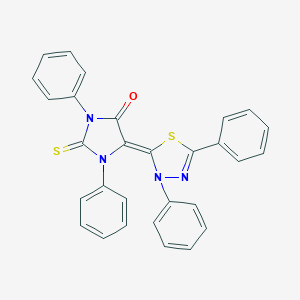
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide, also known as BIBO3304, is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the neurokinin-2 receptor (NK2R), which is involved in various physiological and pathological processes. BIBO3304 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用机制
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide exerts its effects by selectively blocking the NK2R, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The activation of NK2R by its endogenous ligand, substance P, leads to the activation of several intracellular signaling pathways, including the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways. By blocking NK2R, N-(4-bromo-2-iodophenyl)-3-methoxybenzamide inhibits the downstream signaling cascades and prevents the physiological effects of substance P.
Biochemical and physiological effects:
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide has been shown to have several biochemical and physiological effects, depending on the specific experimental conditions and the target tissue or organ. For example, it has been shown to reduce the release of dopamine in the striatum, to increase the release of acetylcholine in the hippocampus, and to inhibit the contraction of smooth muscle cells in the gastrointestinal tract. N-(4-bromo-2-iodophenyl)-3-methoxybenzamide has also been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel and the N-methyl-D-aspartate (NMDA) receptor.
实验室实验的优点和局限性
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of NK2R, which allows for precise modulation of the receptor activity. N-(4-bromo-2-iodophenyl)-3-methoxybenzamide is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of N-(4-bromo-2-iodophenyl)-3-methoxybenzamide in experiments. For example, its effects may vary depending on the specific experimental conditions and the target tissue or organ. Additionally, the use of N-(4-bromo-2-iodophenyl)-3-methoxybenzamide may not be appropriate for studying the physiological effects of substance P in vivo, as it completely blocks the receptor activity.
未来方向
There are several future directions for research on N-(4-bromo-2-iodophenyl)-3-methoxybenzamide and NK2R. One potential direction is to investigate the role of NK2R in the regulation of appetite and metabolism, as substance P has been shown to affect food intake and energy expenditure. Another direction is to study the effects of N-(4-bromo-2-iodophenyl)-3-methoxybenzamide on the development and progression of various diseases, such as Parkinson's disease and Alzheimer's disease, which are associated with abnormal neurotransmitter signaling. Additionally, the development of more selective and potent NK2R antagonists may provide new insights into the physiological and pathological functions of NK2R.
合成方法
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide can be synthesized using various methods, including the Suzuki coupling reaction and the Buchwald-Hartwig reaction. One of the most commonly used methods involves the reaction between 4-bromo-2-iodoaniline and 3-methoxybenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(4-bromo-2-iodophenyl)-3-methoxybenzamide.
科学研究应用
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide has been used in several scientific studies to investigate the role of NK2R in various physiological and pathological processes. For example, it has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine, and to affect the behavior of animals in various behavioral tests. N-(4-bromo-2-iodophenyl)-3-methoxybenzamide has also been used to study the role of NK2R in pain perception, inflammation, and gastrointestinal motility.
属性
分子式 |
C14H11BrINO2 |
|---|---|
分子量 |
432.05 g/mol |
IUPAC 名称 |
N-(4-bromo-2-iodophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H11BrINO2/c1-19-11-4-2-3-9(7-11)14(18)17-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
InChI 键 |
VVUODORFZMNSDR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)I |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)
![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![[8,9-Diethoxy-10b-methyl-1-(4-methylphenyl)-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](thien-2-yl)methanone](/img/structure/B283088.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)
![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)
![5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283095.png)
![4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)
![Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B283098.png)

